molecular formula C4H5F2NO2 B6153214 2,2-difluoromorpholin-3-one CAS No. 2384019-60-5

2,2-difluoromorpholin-3-one

Cat. No.: B6153214
CAS No.: 2384019-60-5
M. Wt: 137.1
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Description

2,2-Difluoromorpholin-3-one is a chemical compound with the molecular formula C₄H₅F₂NO₂ and a molecular weight of 137.08 g/mol . It is a derivative of morpholine, a six-membered heterocyclic compound containing both oxygen and nitrogen atoms. The presence of two fluorine atoms at the 2-position of the morpholin-3-one ring imparts unique chemical and physical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoromorpholin-3-one typically involves the fluorination of morpholin-3-one derivatives. One common method is the reaction of morpholin-3-one with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps for purification and isolation of the final product to ensure high purity and yield. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoromorpholin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted morpholin-3-one derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.

Scientific Research Applications

2,2-Difluoromorpholin-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-difluoromorpholin-3-one involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Morpholin-3-one: The parent compound without the fluorine atoms.

    2-Fluoromorpholin-3-one: A derivative with a single fluorine atom.

    3,3-Difluoromorpholin-2-one: A positional isomer with fluorine atoms at different positions.

Uniqueness

2,2-Difluoromorpholin-3-one is unique due to the presence of two fluorine atoms at the 2-position, which significantly alters its chemical reactivity and biological activity compared to its analogs. This unique substitution pattern can enhance its stability, lipophilicity, and ability to interact with specific molecular targets .

Properties

CAS No.

2384019-60-5

Molecular Formula

C4H5F2NO2

Molecular Weight

137.1

Purity

95

Origin of Product

United States

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